2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide
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Overview
Description
2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing sulfur and nitrogen atoms. For instance, the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea can yield thiazole derivatives . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interfere with cellular processes essential for the survival of pathogens . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-4-(N-methylaminomethyl)thiazole hydrochloride
- 2-Aminothiazole-4-carboxylate Schiff bases
Uniqueness
2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide stands out due to its unique combination of functional groups, which confer specific biological activities. Its sulfonamide group, in particular, enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H13N3O2S2 |
---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
2-amino-4-methyl-N-propan-2-yl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S2/c1-4(2)10-14(11,12)6-5(3)9-7(8)13-6/h4,10H,1-3H3,(H2,8,9) |
InChI Key |
HBFQVNUKGMAFCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
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